molecular formula C22H27NO6 B610459 RG7834 CAS No. 2072057-17-9

RG7834

Cat. No.: B610459
CAS No.: 2072057-17-9
M. Wt: 401.5 g/mol
InChI Key: KBXLMOYQNDMHQT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RG7834 is a highly selective and orally bioavailable small molecule inhibitor of hepatitis B virus (HBV) gene expression. It belongs to the dihydroquinolizinone chemical series and has shown significant potential in reducing both viral antigens and viral DNA. This compound is particularly notable for its novel mechanism of action, which differentiates it from other antiviral agents currently in use .

Mechanism of Action

Target of Action

RG7834 is a highly selective and orally bioavailable inhibitor of Hepatitis B Virus (HBV) . It targets HBV antigens (both HBsAg and HBeAg) and HBV DNA . These targets play a crucial role in the replication and spread of the virus within the host.

Mode of Action

The compound interacts with its targets by inhibiting their function . It reduces the levels of HBV antigens and HBV DNA, thereby disrupting the life cycle of the virus . This unique mode of action differentiates this compound from other antiviral drugs .

Biochemical Pathways

This compound affects the biochemical pathways involved in the replication of HBV. By inhibiting the function of HBV antigens and DNA, it disrupts the viral life cycle . The downstream effects include a reduction in the production of new viral particles and a decrease in viral load .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its efficacy. It is orally bioavailable, which means it can be effectively absorbed when taken by mouth . The compound exhibits dose-proportional pharmacokinetics , indicating that its blood concentration increases proportionally with the dose.

Result of Action

The primary result of this compound’s action is a significant reduction in HBV antigens and HBV DNA . This leads to a decrease in viral load and potentially an increase in the cure rates of HBV infection . The compound’s action also results in a disruption of the viral life cycle, preventing the production of new viral particles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RG7834 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the dihydroquinolizinone core structure, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

RG7834 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

RG7834 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RG7834

This compound is unique in its mechanism of action, targeting the polyadenylase function of PAPD5 and PAPD7, which is distinct from the mechanisms of other antiviral agents. This novel approach allows for the selective inhibition of hepatitis B virus gene expression, making this compound a promising candidate for the development of new therapeutic strategies .

Properties

IUPAC Name

(6S)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXLMOYQNDMHQT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2072057-17-9
Record name RG-7834
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56JM4WYS8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.